Product packaging for Succinic anhydride-13C2(Cat. No.:CAS No. 67519-25-9)

Succinic anhydride-13C2

Cat. No.: B3065980
CAS No.: 67519-25-9
M. Wt: 102.06 g/mol
InChI Key: RINCXYDBBGOEEQ-CQDYUVAPSA-N
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Description

Principles and Advantages of ¹³C-Labeling for Quantitative Metabolic Studies

At its core, ¹³C-labeling operates on the principle of introducing a "heavy" carbon isotope (¹³C) into a biological system. numberanalytics.com Unlike the more abundant ¹²C, the ¹³C isotope contains an extra neutron, increasing its mass. This mass difference, while not affecting the chemical properties of the molecule, allows for its detection and quantification using specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comsilantes.com

When a ¹³C-labeled substrate is introduced to cells or an organism, it is metabolized just like its unlabeled counterpart. numberanalytics.com As it moves through metabolic pathways, the ¹³C atoms are incorporated into a series of downstream metabolites. By analyzing the patterns and extent of ¹³C enrichment in these metabolites, researchers can deduce the flow of carbon through the metabolic network. numberanalytics.comnih.gov This enables the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. numberanalytics.comresearchgate.net

Key advantages of using ¹³C-labeling include:

Safety: As stable isotopes are non-radioactive, they are safe for use in a wide range of studies, including those involving humans. researchgate.netnih.govcore.ac.uk

High Accuracy and Precision: ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides highly accurate and precise estimations of metabolic fluxes. numberanalytics.com

Comprehensive Analysis: It allows for the simultaneous measurement of fluxes through multiple metabolic pathways. numberanalytics.com

Versatility: The technique is applicable to a broad spectrum of cell types and experimental conditions. numberanalytics.com

Enhanced Detection Sensitivity: The distinct atomic mass of ¹³C-labeled compounds allows for their clear differentiation from unlabeled molecules, leading to improved detection sensitivity, particularly in mass spectrometry. silantes.com

Structural Resolution: In NMR spectroscopy, ¹³C labeling enhances spectral resolution, which aids in determining the three-dimensional structures of biomolecules. silantes.com

Historical Development and Current Landscape of Isotopic Tracer Methodologies in Systems Biology

The concept of using isotopes as tracers in biological systems has a rich history, dating back over a century to the discovery of isotopes by Frederick Soddy. nih.gov Early research laid the groundwork for using both radioactive and stable isotopes to trace the metabolic fate of compounds. nih.gov The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a pivotal moment, enabling the accurate identification and quantification of these isotopes. nih.gov

Initially, radioactive isotopes like ¹⁴C were widely used to delineate metabolic pathways. iaea.orgbritannica.com However, the inherent risks associated with radioactivity limited their application, especially in human studies. This led to the adoption of stable isotopes as a safer alternative. researchgate.net The first application of the doubly labeled water (DLW) method, using the stable isotopes deuterium (B1214612) (²H) and ¹⁸O, in humans for measuring energy expenditure was a significant milestone in 1982. researchgate.net

Over the past several decades, stable isotope tracer methodologies have evolved significantly, driven by advancements in analytical instrumentation, particularly mass spectrometry and NMR spectroscopy, and computational modeling. nih.govfrontiersin.orgnih.gov The current landscape of isotopic tracer methodologies in systems biology is characterized by its integration with "omics" technologies, such as metabolomics and proteomics. researchgate.net This has led to the development of sophisticated techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA), which combines experimental data from ¹³C labeling with computational models to provide a systems-level understanding of metabolism. sci-hub.senih.gov

Modern approaches allow for dynamic flux analysis and the investigation of complex metabolic networks in various organisms and disease states, from microbial metabolism to cancer research and cardiovascular diseases. researchgate.netfrontiersin.orgosti.gov The continued development of novel tracers and analytical strategies promises to further expand the capabilities of stable isotope tracing in biological research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O3 B3065980 Succinic anhydride-13C2 CAS No. 67519-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-13C2)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCXYDBBGOEEQ-CQDYUVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[13C](=O)O[13C]1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435546
Record name Maleic anhydride-1,4-13C2
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URL https://comptox.epa.gov/dashboard/DTXSID10435546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67519-25-9
Record name Maleic anhydride-1,4-13C2
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URL https://comptox.epa.gov/dashboard/DTXSID10435546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67519-25-9
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Succinic Anhydride 1,4 13c2 As a Specialized Isotopic Tracer

Biosynthetic Origin and Metabolic Integration of Succinate (B1194679) in Central Carbon Metabolism

Succinate is a pivotal intermediate in the central carbon metabolism of nearly all living organisms. wikipedia.org It is most famously known for its role in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle or citric acid cycle), a fundamental metabolic pathway for cellular respiration and energy production. nih.gov

In the TCA cycle, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase. nih.gov This reaction is coupled with the substrate-level phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) or adenosine (B11128) diphosphate (ADP) to generate guanosine triphosphate (GTP) or adenosine triphosphate (ATP). Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (as Complex II). wikipedia.orgsnmjournals.org

Beyond the TCA cycle, succinate is integrated into metabolism in several other ways:

Anaplerotic and Cataplerotic Reactions: Succinate can be produced via anaplerotic pathways that replenish TCA cycle intermediates. For instance, some metabolic pathways can generate succinate to be fed into the cycle. frontiersin.org Conversely, succinate can be drawn out of the TCA cycle for biosynthetic purposes.

Glyoxylate (B1226380) Shunt: In plants, bacteria, and fungi, the glyoxylate shunt allows for the net conversion of acetyl-CoA into succinate and other four-carbon dicarboxylates, which is crucial for growth on two-carbon sources like acetate. frontiersin.org

Signaling Molecule: It is now evident that succinate is not just a metabolic intermediate but also a signaling molecule. snmjournals.orgfrontiersin.org It can be transported out of the mitochondria and into the cytoplasm or extracellular space, where it can influence cellular processes like gene expression and inflammation. wikipedia.orgfrontiersin.org

The table below summarizes the core reactions involving succinate in the TCA cycle.

ReactionSubstrateProductEnzymePathway Context
FormationSuccinyl-CoASuccinateSuccinyl-CoA SynthetaseTCA Cycle
OxidationSuccinateFumarateSuccinate Dehydrogenase (SDH)TCA Cycle & Electron Transport Chain

Chemical Synthesis and Isotopic Purity Verification of Succinic Anhydride-1,4-13C2 for Tracer Applications

The use of Succinic anhydride-1,4-13C2 as a tracer in metabolic research necessitates its availability in high chemical and isotopic purity. This is achieved through precise chemical synthesis followed by rigorous quality control analysis.

Chemical Synthesis: Succinic anhydride-1,4-13C2 is not typically produced biosynthetically for commercial purposes but is created through chemical synthesis. The standard laboratory method involves the dehydration of its corresponding isotopically labeled carboxylic acid, Succinic acid-1,4-13C2. This cyclization reaction removes one molecule of water from the dicarboxylic acid to form the five-membered anhydride (B1165640) ring. The reaction is commonly facilitated by heating the labeled succinic acid with a dehydrating agent, such as acetyl chloride or phosphoryl chloride.

Isotopic Purity Verification: To be effective as a tracer, the precise location and abundance of the ¹³C isotopes must be confirmed. Researchers rely on sophisticated analytical techniques to verify the isotopic purity and structural integrity of the final product.

Mass Spectrometry (MS): This technique is used to confirm the correct mass of the molecule, which will be higher than the unlabeled succinic anhydride due to the presence of two ¹³C atoms instead of ¹²C. This is often referred to as a mass shift of M+2. sigmaaldrich.com It provides a direct measure of the incorporation of the heavy isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a particularly powerful tool for this purpose. It not only confirms the presence of the ¹³C atoms but also their specific positions within the molecule. The labeled carbons (C1 and C4) produce distinct signals in the NMR spectrum. Furthermore, the coupling between these two adjacent ¹³C nuclei (¹³C-¹³C coupling) can result in specific splitting patterns that provide unambiguous evidence of the labeling pattern and enrichment level.

The table below outlines the key properties of Succinic anhydride-1,4-13C2.

PropertyValueSource
Chemical Formula ¹³C₂C₂H₄O₃ sigmaaldrich.com
Molecular Weight ~102.06 g/mol sigmaaldrich.com
CAS Number 67519-25-9 sigmaaldrich.comeurisotop.com
Isotopic Purity ≥99 atom % ¹³C sigmaaldrich.com
Chemical Purity ≥98% eurisotop.comisotope.com
Physical Form Solid sigmaaldrich.com
Melting Point 118-120 °C sigmaaldrich.com

Methodological Framework for 13c Metabolic Flux Analysis 13c Mfa Utilizing Succinic Anhydride 1,4 13c2

Experimental Design for Isotopic Labeling and Metabolic Steady-State Cultures

The foundation of a successful 13C-MFA experiment lies in a meticulously planned experimental design. This includes the rational selection of isotopic tracers, the establishment of controlled cultivation conditions to achieve a steady metabolic and isotopic state, and the implementation of optimized protocols for quenching metabolic activity and extracting metabolites for downstream analysis. researchgate.net

The choice of the 13C-labeled substrate is a critical determinant of the precision and accuracy of the estimated metabolic fluxes. While glucose and glutamine are the most commonly used tracers in 13C-MFA, the use of atypical substrates, such as succinate (B1194679), can provide unique insights into specific metabolic pathways. nih.gov The selection of [1,4-13C2]-Succinate, derived from Succinic anhydride-1,4-13C2, offers a strategic advantage for probing the TCA cycle and related anaplerotic and cataplerotic pathways.

By introducing the 13C label directly into the four-carbon dicarboxylic acid pool of the TCA cycle, [1,4-13C2]-Succinate can help to resolve fluxes that may be less sensitive to labeling from glucose or glutamine. For instance, it can provide more direct information on the reversibility of the succinate dehydrogenase and fumarase reactions, as well as the fluxes through phosphoenolpyruvate (B93156) carboxykinase and malic enzyme. The specific labeling pattern of [1,4-13C2]-Succinate, with the label on the terminal carbons, allows for the tracking of these specific carbon atoms as they are metabolized through the TCA cycle and connected pathways. This can be particularly informative for studying conditions where TCA cycle function is altered, such as in certain cancers or metabolic disorders.

The use of co-substrates, which may be unlabeled or labeled with a different isotope, can further enhance the resolution of the flux map. For example, co-feeding unlabeled glucose with [1,4-13C2]-Succinate can help to distinguish the contribution of succinate to the TCA cycle from that of glycolysis-derived acetyl-CoA. The optimal combination of labeled and unlabeled substrates will depend on the specific biological question being addressed and the metabolic network of the system under investigation. springernature.com

TracerLabeling PositionPrimary Metabolic Pathway TargetedPotential Insights
[1,4-13C2]-SuccinateC1 and C4Tricarboxylic Acid (TCA) CycleResolution of TCA cycle fluxes, anaplerosis, cataplerosis, and redox shuttles.
[U-13C]-GlucoseAll carbonsGlycolysis, Pentose Phosphate Pathway, TCA CycleOverall carbon metabolism, contribution of glucose to various pathways.
[U-13C]-GlutamineAll carbonsTCA Cycle, Amino Acid MetabolismGlutaminolysis, reductive carboxylation, nitrogen metabolism.

A fundamental assumption of many 13C-MFA models is that the biological system is at both a metabolic and an isotopic steady state. frontiersin.org A metabolic steady state implies that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. An isotopic steady state is reached when the isotopic enrichment of the intracellular metabolites no longer changes. d-nb.info

To achieve these steady states, it is crucial to employ controlled cultivation strategies. For microbial cultures, chemostat or continuous cultures are often used to maintain a constant growth rate and environmental conditions. In mammalian cell culture, this can be achieved through continuous perfusion systems or by carefully controlling the cell density and nutrient concentrations in batch or fed-batch cultures. consensus.app The duration of the labeling experiment must be sufficient to allow the system to reach isotopic steady state. This time can vary depending on the organism and the specific metabolic pathways being investigated. For example, glycolysis may reach isotopic steady state within minutes, while the TCA cycle and amino acid biosynthesis can take several hours. nih.gov It is therefore essential to perform time-course experiments to validate the attainment of isotopic steady state before harvesting the cells for analysis. d-nb.info

The accurate measurement of intracellular metabolite labeling patterns requires that metabolic activity be instantly halted at the time of sampling. This process, known as quenching, is critical to prevent alterations in metabolite concentrations and isotopic enrichment that can occur during sample processing. creative-proteomics.com A variety of quenching methods have been developed, each with its own advantages and disadvantages. For suspension cultures, rapid quenching is often achieved by mixing the cell suspension with a cold solvent, such as methanol (B129727) or a saline solution. nih.gov For adherent cells, rapid removal of the culture medium followed by the addition of a quenching solvent or liquid nitrogen is common. nih.gov

The ideal quenching procedure should effectively stop metabolism without causing cell lysis and leakage of intracellular metabolites. creative-proteomics.com Following quenching, metabolites are extracted from the cells. The choice of extraction solvent is also critical and should be optimized for the specific metabolites of interest. A common approach is to use a biphasic extraction with a mixture of a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., chloroform) to separate polar metabolites from lipids and other cellular components. acs.org The efficiency of both the quenching and extraction steps should be rigorously validated to ensure the quantitative recovery of intracellular metabolites. mdpi.com

StepObjectiveKey ConsiderationsCommon Methods
QuenchingInstantly halt metabolic activity.Speed, prevention of metabolite leakage, maintenance of cell integrity.Cold methanol, liquid nitrogen, cold saline.
ExtractionEfficiently recover intracellular metabolites.Solvent choice, temperature, prevention of metabolite degradation.Methanol/water/chloroform, acetonitrile, ethanol.

Advanced Analytical Techniques for Isotope Labeling Pattern Determination

Once metabolites have been extracted, their isotopic labeling patterns must be determined. This is typically accomplished using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for isotopomer analysis due to its high sensitivity, resolution, and reproducibility. nih.govspringernature.com

GC-MS analysis of polar metabolites, such as the TCA cycle intermediates derived from [1,4-13C2]-Succinate, typically requires a chemical derivatization step to increase their volatility and thermal stability. uran.ua Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for organic acids and amino acids. nih.gov

Following derivatization, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated metabolites then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured, providing information about the mass and structure of the metabolite.

For 13C-MFA, the key information obtained from the GC-MS analysis is the mass isotopomer distribution (MID) of the metabolites. The MID represents the fractional abundance of each isotopologue (i.e., molecules of the same compound that differ only in their isotopic composition). By analyzing the MIDs of key metabolites, it is possible to trace the path of the 13C label through the metabolic network and infer the relative activities of different pathways. nih.gov

In addition to the MID of the intact molecule, the analysis of specific fragment ions generated during the mass spectrometry process can provide valuable information about the positional enrichment of the 13C label within a metabolite. nih.gov This is because different fragment ions will contain different subsets of the carbon atoms from the original molecule. By analyzing the mass shifts of these fragment ions, it is possible to determine which carbon atoms in the metabolite are labeled.

For example, in the analysis of succinate derivatized with a silylating agent, specific fragment ions will be produced that correspond to different parts of the succinate molecule. By comparing the MIDs of these fragments from a labeling experiment with [1,4-13C2]-Succinate to those from an unlabeled control, one can determine the enrichment of 13C at the C1/C4 and C2/C3 positions. This positional information is highly valuable for resolving fluxes through symmetric molecules and reversible reactions in the TCA cycle. The selection of informative fragment ions is a crucial step in the development of a GC-MS method for 13C-MFA. uran.ua

Analytical TechniqueInformation ObtainedApplication in 13C-MFA
GC-MS (Full Scan)Mass Isotopomer Distribution (MID) of intact molecules.Tracing the overall incorporation of 13C into metabolites.
GC-MS (Targeted Fragment Ion Analysis)Positional 13C enrichment within a molecule.Resolving fluxes through symmetric molecules and reversible reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolome Coverage

In the context of ¹³C Metabolic Flux Analysis (¹³C-MFA), Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical tool for the separation and quantification of intracellular metabolites. creative-proteomics.com When a stable isotope tracer such as Succinic anhydride-1,4-¹³C₂ is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites through metabolic reactions. LC-MS facilitates the analysis of this incorporation by separating the complex mixture of metabolites extracted from cells before they are detected by the mass spectrometer. thermofisher.com This separation is crucial for differentiating between isomers and reducing ion suppression, leading to more accurate quantification.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which allows for the determination of the elemental composition of detected ions. In ¹³C-MFA, this capability is leveraged to measure the Mass Isotopologue Distribution (MID) of a metabolite. The MID describes the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). For example, after the metabolism of Succinic anhydride-1,4-¹³C₂, a metabolite like fumarate (B1241708) will exist as a mixture of unlabeled molecules (M+0) and molecules containing one (M+1) or two (M+2) ¹³C atoms. HRMS can resolve and quantify these different mass isotopologues. nih.gov

This analytical approach offers broad coverage of the metabolome, enabling the simultaneous measurement of labeling patterns in dozens or even hundreds of metabolites. thermofisher.com The data on MIDs for a wide range of compounds provide the necessary constraints for computational models to accurately estimate metabolic fluxes.

Table 1: Illustrative Mass Isotopologue Distribution (MID) Data for TCA Cycle Intermediates after Labeling with Succinic anhydride-1,4-¹³C₂ This table presents hypothetical data demonstrating the kind of results obtained from an LC-HRMS analysis in a ¹³C-MFA experiment. The values represent the fractional abundance of each isotopologue for key metabolites in the Tricarboxylic Acid (TCA) cycle.

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4
Fumarate0.300.150.550.000.00
Malate (B86768)0.250.180.500.050.02
Citrate (B86180)0.400.200.250.100.05
α-Ketoglutarate0.500.250.150.070.03
Glutamate (B1630785)0.520.240.160.060.02

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Resolution

While mass spectrometry is highly effective at determining the number of isotopic labels within a molecule, it often cannot resolve their specific locations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that excels at determining the precise position of ¹³C labels within a carbon skeleton. nih.gov This ability to resolve positional isotopomers (or isotopomers) provides a deeper level of information that is critical for accurately calculating fluxes, especially in pathways with complex carbon rearrangements, such as the TCA cycle and glycolysis. nih.govnih.gov NMR can distinguish between, for example, glutamate labeled at the C3 versus the C4 position, information that is essential for resolving fluxes through converging or bidirectional pathways.

Direct ¹³C NMR Spectroscopy for Site-Specific Enrichment Quantification

Direct ¹³C NMR spectroscopy involves the direct observation of the ¹³C nucleus. A primary advantage of this method is the large chemical shift dispersion of carbon (typically over 200 ppm), which results in less spectral overlap compared to proton (¹H) NMR, making peak identification and quantification more straightforward. acs.org This technique allows for the direct quantification of ¹³C enrichment at specific atomic positions within a metabolite. nih.gov

In a tracer experiment using Succinic anhydride-1,4-¹³C₂, direct ¹³C NMR can be used to measure the specific enrichment at each carbon position of key downstream metabolites like glutamate. The resulting spectra would show signals corresponding to each unique carbon atom, and the intensity of each signal would be proportional to the ¹³C abundance at that site. However, the main challenge of direct ¹³C NMR is its inherently low sensitivity, which stems from the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. nih.gov This often necessitates longer acquisition times or higher sample concentrations.

Table 2: Hypothetical Site-Specific ¹³C Enrichment in Glutamate Determined by Direct ¹³C NMR This table shows example data for the fractional ¹³C enrichment at each carbon position of glutamate, derived from the metabolism of Succinic anhydride-1,4-¹³C₂.

Carbon PositionFractional ¹³C Enrichment (%)
C15.5
C218.2
C317.9
C445.8
C56.1
Indirect ¹H NMR Spectroscopy with ¹³C Decoupling for Enhanced Sensitivity

To overcome the sensitivity limitations of direct ¹³C detection, indirect methods that observe the more sensitive ¹H nucleus are often employed. nih.govnih.gov Indirect ¹H NMR spectroscopy detects protons that are directly attached to ¹³C nuclei. The presence of a bonded ¹³C atom splits the proton signal into a characteristic doublet due to J-coupling.

A common technique involves acquiring two separate ¹H NMR spectra: one with ¹³C decoupling and one without. nih.gov In the decoupled spectrum, the splitting effect is removed, and the ¹H-¹³C doublets collapse into a single peak. By comparing the signal intensities in the coupled and decoupled spectra, the fractional ¹³C enrichment at the corresponding carbon position can be calculated with significantly higher sensitivity than direct ¹³C NMR. nih.govresearchgate.net This enhanced sensitivity is particularly valuable for analyzing low-concentration metabolites that have incorporated the label from Succinic anhydride-1,4-¹³C₂.

Multidimensional NMR Techniques for Complex Spin System Characterization (e.g., COSY, HSQC, HMQC, TCOSY)

For complex biological extracts where one-dimensional (1D) spectra suffer from severe peak overlap, multidimensional NMR techniques are essential. These methods spread the NMR signals across two or more frequency dimensions, greatly enhancing spectral resolution and enabling the characterization of complex spin systems. nih.govnih.gov

COSY (Correlation Spectroscopy): 2D ¹H-¹H COSY experiments identify protons that are spin-coupled to each other, typically those on adjacent carbons. This helps in assigning proton signals within a spin system. 2D ¹³C-¹³C COSY can reveal ¹³C-¹³C connectivities, providing direct evidence of which bonds were formed during metabolism. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are 2D experiments that correlate the chemical shifts of directly bonded heteronuclei, most commonly ¹H and ¹³C. nih.gov They are extremely powerful for assigning carbon resonances based on their attached protons. The relative intensities of cross-peaks can be used to determine site-specific ¹³C enrichment. birmingham.ac.uk

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a given spin system, not just those that are directly coupled. acs.org This is highly useful for identifying all the proton signals belonging to a particular metabolite, even in a complex mixture.

In a ¹³C-MFA study utilizing Succinic anhydride-1,4-¹³C₂, these multidimensional techniques would be used to unambiguously identify and quantify the positional isotopomers of numerous metabolites, providing rich, detailed data to constrain the metabolic flux model. acs.org

Table 3: Application of Multidimensional NMR in ¹³C-MFA with Succinic anhydride-1,4-¹³C₂

NMR TechniquePrimary ApplicationInformation Gained
COSY Identify coupled nucleiReveals ¹H-¹H and ¹³C-¹³C connectivities, aiding in structural assignment and tracking bond formation.
HSQC/HMQC Correlate directly bonded ¹H and ¹³CUnambiguous assignment of carbon signals; quantification of site-specific ¹³C enrichment.
TOCSY Correlate all protons in a spin systemIdentification of complete proton networks for specific metabolites within a complex mixture.

Tandem Mass Spectrometry (MS/MS) for High-Resolution Flux Quantification

Tandem mass spectrometry (MS/MS) has emerged as a powerful technique that provides additional labeling information for the high-resolution quantification of metabolic fluxes. frontiersin.orgnih.gov The method involves selecting a specific metabolite ion (the parent or precursor ion) from the initial mass spectrum and subjecting it to fragmentation through collision-induced dissociation. The resulting fragment ions (daughter or product ions) are then analyzed by a second mass analyzer.

The fragmentation of a ¹³C-labeled metabolite provides information about the distribution of the isotopic label within different parts of the molecule's carbon backbone. nih.gov This data on the labeling patterns of molecular fragments offers more constraints for ¹³C-MFA than the MID of the parent ion alone. For instance, by analyzing the fragments of citrate derived from Succinic anhydride-1,4-¹³C₂, one can deduce information about the labeling of the acetyl-CoA and oxaloacetate moieties that condensed to form it. This enhanced positional information significantly improves the precision and accuracy of the estimated flux values, particularly for complex metabolic networks. frontiersin.org

Table 4: Hypothetical MS/MS Fragmentation Data for Labeled Malate This table illustrates how analyzing the fragments of a parent ion (Malate, M+2) can reveal positional labeling information. The parent ion has a mass-to-charge ratio (m/z) of 135. The fragments show that the ¹³C labels are retained in the C₄ fragment, providing clues to its metabolic origin from the Succinic anhydride-1,4-¹³C₂ tracer.

Parent IonParent m/zFragment IonFragment m/zInferred Labeling Information
Malate (M+2)135[M-H₂O-CO₂]⁻73Fragment contains two ¹³C atoms
Malate (M+2)135[M-H-2CO₂]⁻45Fragment is unlabeled

Computational Modeling and Data Integration for Metabolic Flux Quantification

¹³C-MFA is fundamentally a model-based approach that integrates experimental data into a computational framework to quantify intracellular fluxes. nih.gov The process begins with the construction of a metabolic network model that defines the biochemical reactions, their stoichiometry, and the specific carbon atom transitions for each reaction. frontiersin.org

The experimental data, including measured extracellular rates (e.g., substrate uptake, product secretion) and the isotopic labeling patterns of intracellular metabolites obtained from LC-MS, MS/MS, and NMR analyses of samples labeled with Succinic anhydride-1,4-¹³C₂, serve as inputs to the model. An optimization algorithm is then used to estimate the unknown metabolic fluxes. This algorithm works by iteratively adjusting the flux values within the network to minimize the sum of squared residuals between the experimentally measured labeling data and the labeling patterns predicted by the model for a given set of fluxes. nih.govyoutube.com

Once the best fit is achieved, a statistical analysis is performed to evaluate the goodness-of-fit and to determine the confidence intervals for the estimated fluxes. nih.gov This final step is crucial for assessing the precision of the flux map and ensuring that the model is consistent with the experimental data. This integrated approach allows for the transformation of raw analytical data into a quantitative map of cellular metabolism. nih.govresearchgate.net

Metabolic Network Reconstruction and Stoichiometric Model Definition

The foundational step of any ¹³C-MFA study is the creation of a metabolic network model. This model is a comprehensive biochemical map of the metabolic pathways relevant to the biological system and experimental conditions under investigation.

Metabolic Network Reconstruction: The reconstruction process involves compiling a list of all relevant biochemical reactions, the enzymes that catalyze them, and the subcellular compartmentalization of these reactions. This information is typically gathered from genomic and proteomic data, literature reviews, and public databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). For a study using 1,4-¹³C₂ succinate, the network must include all primary pathways through which succinate is metabolized. Key pathways would include:

The Tricarboxylic Acid (TCA) cycle

Anaplerotic and cataplerotic reactions

Connections to amino acid biosynthesis (e.g., aspartate, glutamate)

Links to gluconeogenesis

Stoichiometric Model Definition: Once the network is reconstructed, it is translated into a mathematical, machine-readable format. This involves defining the stoichiometry of each reaction—essentially, the precise balance of substrates and products. The model is represented by a stoichiometric matrix (S), where each row corresponds to a metabolite and each column represents a reaction.

A critical component for ¹³C-MFA is the inclusion of atom transition maps for each reaction. These maps detail the fate of each carbon atom from the substrates to the products. For the symmetric 1,4-¹³C₂ succinate molecule, the model must accurately track how the labeled carbons at positions 1 and 4 are transferred through subsequent enzymatic reactions in the TCA cycle and connected pathways. This atom-level detail is what allows the model to predict the labeling patterns of other metabolites based on a given set of metabolic fluxes. researchgate.netresearchgate.net

The final stoichiometric model provides the constraints for the flux analysis, ensuring that the estimated fluxes adhere to the principle of mass balance for each metabolite at a metabolic steady state. researchgate.netspringernature.com

Table 1: Example Reactions in a Stoichiometric Model for 1,4-¹³C₂ Succinate Tracing This table is illustrative and represents a simplified subset of reactions.

Reaction IDReaction NameEquationCarbon Atom Transition (Example)
SUCDiSuccinate DehydrogenaseSuccinate -> FumarateSuccinate(C1,C2,C3,C4) -> Fumarate(C1,C2,C3,C4)
FUMFumaraseFumarate + H₂O -> MalateFumarate(C1,C2,C3,C4) -> Malate(C1,C2,C3,C4)
MDHMalate DehydrogenaseMalate -> OxaloacetateMalate(C1,C2,C3,C4) -> Oxaloacetate(C1,C2,C3,C4)
CSCitrate SynthaseOxaloacetate + Acetyl-CoA -> CitrateOAA(C1,C2,C3,C4) + AcCoA(C1,C2) -> Cit(C1,C2,C3,C4,C5,C6)

Flux Estimation Algorithms and Software Platforms

After establishing the metabolic model and obtaining experimental data (i.e., measuring the ¹³C labeling patterns in metabolites like amino acids via mass spectrometry), the next step is to estimate the intracellular fluxes. This is a computational problem that seeks to find the set of flux values that best explains the measured labeling data.

Elementary Metabolite Unit (EMU) Framework: The EMU framework is a highly efficient algorithm for simulating isotope labeling patterns in complex metabolic networks. researchgate.netnih.gov Instead of tracking all possible isotopic isomers (isotopomers) for every metabolite, which can be computationally prohibitive, the EMU framework simplifies the problem by focusing only on the minimal information needed to simulate the measured labeling patterns. nih.gov It decomposes the network into smaller units (EMUs) and calculates their labeling states, significantly reducing the complexity and computational time required for flux estimation. researchgate.netnih.gov This framework is a core component of most modern ¹³C-MFA software packages. nih.gov

Software Platforms: Several software packages are available to perform flux estimation. These platforms typically incorporate the EMU framework and provide tools for modeling, simulation, and statistical analysis.

METRAN: This software, developed as part of the EMU framework's introduction, is a powerful tool for ¹³C-MFA that includes features for tracer experiment design, statistical analysis, and determining accurate confidence intervals for fluxes. guidechem.comguidechem.com

OpenMebius: An open-source software that can handle both conventional (steady-state) and isotopically nonstationary ¹³C-MFA (INST-¹³C-MFA). fz-juelich.de13cflux.net It allows users to define metabolic models and automatically generates the necessary equations for simulating isotope labeling. fz-juelich.ded-nb.info

13CFLUX2: A high-performance software suite designed for large-scale ¹³C-MFA. guidechem.comd-nb.infoeurisotop.com It uses a specialized language (FluxML) for model definition and is optimized for complex networks and high-throughput data, supporting multicore CPUs and compute clusters. guidechem.comd-nb.info

The general process involves an iterative optimization algorithm that minimizes the difference between the experimentally measured isotopic labeling patterns and the patterns predicted by the model for a given set of fluxes.

Table 2: Comparison of ¹³C-MFA Software Platforms

SoftwareKey FeatureModeling ApproachPrimary Application
METRANIntegrated experiment design and statistical analysis guidechem.comguidechem.comEMU Framework guidechem.comGeneral ¹³C-MFA
OpenMebiusOpen-source; supports nonstationary MFA (INST-¹³C-MFA) fz-juelich.de13cflux.netUser-defined models with auto-generation of equations fz-juelich.deConventional and nonstationary ¹³C-MFA
13CFLUX2High-performance for large-scale networks; uses FluxML guidechem.comd-nb.infoEMU and Cumomer frameworksComplex systems and high-throughput fluxomics

Statistical Validation and Confidence Interval Determination for Estimated Metabolic Fluxes

Estimating the most likely flux distribution is not sufficient; it is also crucial to assess the reliability of these estimates. Statistical validation determines how well the model fits the experimental data and quantifies the uncertainty associated with each calculated flux value.

Goodness-of-Fit Analysis: The first step in validation is to evaluate the "goodness-of-fit" between the model's predictions and the measured data. This is typically done using a chi-squared (χ²) statistical test. The test compares the sum of squared residuals (the differences between measured and predicted labeling patterns, weighted by the measurement error) to the expected χ² distribution. If the calculated value falls within a statistically acceptable range (e.g., a 95% confidence level), the model is considered to be a good fit for the data. researchgate.net A poor fit may indicate an incomplete or incorrect metabolic network model, prompting a re-evaluation of the model's structure. acs.org

Confidence Interval Determination: A single flux value provides a point estimate, but it doesn't convey the precision of that estimate. Confidence intervals provide a range within which the true flux value is expected to lie with a certain probability (typically 95%). Fluxes with narrow confidence intervals are considered to be well-resolved by the experimental data, while wide intervals suggest that the data are not sufficient to determine the flux with high precision. researchgate.net

Methods for determining these intervals include:

Parameter Continuation: This method involves systematically varying each flux from its optimal value and re-optimizing the remaining fluxes to trace the boundary of the acceptable solution space. researchgate.net

Monte Carlo Simulations: This approach involves creating numerous simulated datasets by adding random noise (consistent with measurement errors) to the experimental data. Fluxes are then re-estimated for each simulated dataset, and the resulting distribution of flux estimates is used to calculate confidence intervals.

Applications of 13c Mfa with Succinic Anhydride 1,4 13c2 in Biological Systems Research

Microbial Systems: Elucidating Central Carbon Metabolism and Metabolic Engineering Strategies

In microbial systems, 13C-MFA is a powerful diagnostic tool for understanding cellular physiology and guiding metabolic engineering efforts to enhance the production of valuable chemicals. nih.govwustl.edu

The central carbon metabolism, comprising glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle, is fundamental to energy generation, redox balance, and the supply of biosynthetic precursors. While 13C-glucose tracers are optimal for elucidating upper metabolism (glycolysis and PPP), 1,4-13C2-succinate offers a powerful, complementary view focused on the TCA cycle and interconnected pathways. nih.govnih.gov

When 1,4-13C2-succinate is metabolized, the 13C label propagates through the TCA cycle, both forwards towards malate (B86768) and oxaloacetate, and in reverse towards alpha-ketoglutarate (B1197944). By tracking the distribution of these mass isotopomers in connected metabolites, researchers can precisely quantify:

TCA Cycle Flux: The rate of succinate (B1194679) oxidation and the reversibility of enzymes like succinate dehydrogenase and fumarase.

Gluconeogenic Flux: The flux from TCA cycle intermediates (originating from the labeled succinate) back towards phosphoenolpyruvate (B93156) (PEP) and into the upper glycolytic pathway.

Pyruvate (B1213749) Carboxylase vs. PEP Carboxykinase Activity: The relative contribution of different enzymes that produce TCA cycle intermediates from glycolytic endpoints.

The table below illustrates how a 1,4-13C2-succinate tracer can resolve specific fluxes compared to a general [1,2-13C2]glucose tracer in a hypothetical microbial system.

Metabolic FluxInformation from [1,2-13C2]Glucose TracerInformation from 1,4-13C2-Succinate Tracer
Glycolysis High precision on upper and lower glycolytic fluxes. nih.govLow precision; only measures reverse flux (gluconeogenesis).
Pentose Phosphate Pathway High precision on oxidative and non-oxidative branches. nih.govNo direct information.
TCA Cycle Moderate precision, can be confounded by multiple entry points. nih.govHigh precision on fluxes around succinate, fumarate (B1241708), and malate.
Gluconeogenesis Difficult to distinguish from reversible glycolytic reactions.Directly quantifiable by tracing the M+2 label from succinate to PEP and hexose (B10828440) phosphates.
TCA Cycle Reversibility Can be inferred, but with higher uncertainty.High sensitivity to reversible reactions around fumarate and succinate.

This table presents a conceptual comparison of the utility of different tracers for resolving specific metabolic fluxes.

A key function of the TCA cycle is to serve as a hub for biosynthesis. Cataplerotic reactions drain TCA cycle intermediates to produce biomass precursors like amino acids and nucleotides, while anaplerotic reactions replenish these intermediates to maintain cycle function. wikipedia.orgfiveable.me Quantifying these "filling" (anaplerotic) and "draining" (cataplerotic) fluxes is crucial for understanding metabolic homeostasis. wikipedia.org

Using 1,4-13C2-succinate provides a direct method to trace cataplerotic pathways. The 13C label originating from succinate can be followed into products synthesized from TCA cycle intermediates, such as:

Aspartate and asparagine (from oxaloacetate)

Glutamate (B1630785), glutamine, proline, and arginine (from alpha-ketoglutarate)

Simultaneously, the dilution of the 13C-label in the succinate and subsequent TCA cycle pools by unlabeled carbon sources reveals the magnitude of anaplerotic fluxes, such as the conversion of pyruvate to oxaloacetate. wikipedia.org

Reaction TypeExample ReactionRole of 1,4-13C2-Succinate Tracer
Cataplerotic Oxaloacetate → AspartateDirectly quantifies the flux by measuring the appearance of M+2 aspartate.
Cataplerotic α-Ketoglutarate → GlutamateQuantifies the flux through the reverse TCA cycle reactions leading to labeled glutamate.
Anaplerotic Pyruvate + CO₂ → OxaloacetateQuantifies the flux by measuring the dilution of the M+2 oxaloacetate pool by unlabeled (M+0) oxaloacetate. wikipedia.org
Anaplerotic Glutamate → α-KetoglutarateMeasures the influx of unlabeled carbon, diluting the M+2 α-ketoglutarate pool derived from the tracer.

This table outlines how a succinate-based tracer can be used to quantify reactions that drain and replenish the TCA cycle.

Metabolic engineering aims to rewire microbial metabolism to overproduce valuable chemicals like succinic acid. nih.govgenetika.ru 13C-MFA is indispensable for these efforts, providing a quantitative roadmap of pathway efficiencies and bottlenecks. nih.govmdpi.com

While it may seem counterintuitive, using labeled succinate as a tracer is a powerful method for optimizing succinate production itself, via an isotope dilution strategy. In this approach, a production strain is grown on a primary, unlabeled carbon source (e.g., glucose) while being simultaneously fed a known quantity of 1,4-13C2-succinate.

By measuring the ratio of labeled (M+2) to unlabeled (M+0) succinate in the final product pool, one can precisely calculate the de novo synthesis rate—the actual production performance of the engineered pathway—distinct from the uptake of externally provided succinate. This allows engineers to:

Accurately assess the impact of genetic modifications on the succinate synthesis flux.

Identify bottlenecks in the pathway that limit production.

Quantify the competition between succinate efflux (secretion) and influx (re-uptake).

Experimental MeasurementData ObtainedImplication for Metabolic Engineering
Ratio of Unlabeled (M+0) to Labeled (M+2) SuccinateAbsolute rate of de novo succinate synthesis.Provides a true measure of pathway performance, independent of succinate uptake/titer.
Labeling of other TCA intermediatesFlux distribution through competing pathways (e.g., oxidative vs. reductive TCA branches). nih.govIdentifies flux "leaks" that divert precursors away from succinate production.
Labeling of By-products (e.g., malate, fumarate)Quantifies precursor loss to related pathways.Highlights targets for gene knockouts to improve carbon conservation towards succinate.

This table demonstrates the application of an isotope dilution experiment using labeled succinate to optimize its own production.

A significant strength of 13C-MFA is its ability to reveal previously unknown metabolic pathways. nih.govfrontiersin.org This occurs when the measured isotopic labeling patterns in metabolites cannot be reconciled with the known metabolic network model. Such discrepancies point to missing reactions or entire pathways. nih.gov

Feeding a specific tracer like 1,4-13C2-succinate can be particularly effective for this purpose. Because its entry point is well-defined, the expected propagation of the 13C label is highly constrained. If unexpected labeling patterns emerge—for instance, if the 13C label appears in a metabolite not thought to be connected to the TCA cycle—it serves as strong evidence for a novel biochemical connection. This hypothesis-generating capability of 13C-MFA can lead to the discovery of new enzymes and metabolic capabilities in microorganisms. nih.govwustl.edu

Mammalian Cell Culture Systems: Understanding Cellular Metabolism and Bioprocess Optimization

The metabolism of mammalian cells is characterized by its complexity and compartmentalization between the cytosol and mitochondria. creative-proteomics.comnih.gov 13C-MFA is crucial for dissecting this complexity, particularly in fields like cancer research and the optimization of bioprocesses for producing therapeutic proteins. uq.edu.aucreative-proteomics.com

Many cultured mammalian cells, especially cancer cells, exhibit glucoglutaminolysis , a metabolic state characterized by high rates of both glucose and glutamine consumption. uq.edu.au Glucose is primarily metabolized through glycolysis to lactate (B86563), while glutamine is used to fuel the TCA cycle via anaplerosis, a process known as glutaminolysis. nih.gov

Dissecting the intricate fluxes within the TCA cycle, where carbons from both glucose and glutamine converge, is a significant challenge. nih.gov Tracers like [U-13C5]glutamine are often used to probe the TCA cycle. nih.gov The use of 1,4-13C2-succinate as a complementary tracer can provide enhanced resolution. Glutamine enters the cycle as M+5 or M+4 alpha-ketoglutarate, while succinate enters as M+2 succinate. By comparing the distinct labeling patterns that result from these two tracers in parallel experiments, a more comprehensive and precise flux map can be constructed.

This dual-tracer approach can help resolve:

The directionality and net flux of reactions within the TCA cycle.

The relative contribution of glucose-derived pyruvate versus glutamine-derived alpha-ketoglutarate to the TCA cycle pool.

The flux through the reductive carboxylation pathway, where alpha-ketoglutarate is converted back to citrate (B86180) for lipid synthesis, a key pathway in some cancer cells. nih.gov

TCA IntermediateExpected Labeling from [U-13C5]GlutamineExpected Labeling from 1,4-13C2-Succinate
α-Ketoglutarate M+5M+2 (from reverse reaction)
Succinate M+4M+2 (direct entry)
Fumarate M+4M+2
Malate M+4M+2
Citrate (oxidative) M+4M+2
Citrate (reductive) M+5M+3 (from M+2 oxaloacetate + unlabeled acetyl-CoA)

This table compares the primary mass isotopomers generated in TCA cycle intermediates from two different tracers, highlighting their complementary nature for resolving complex fluxes in mammalian cells.

Analysis of Metabolic Reprogramming and Flux Rewiring Under Diverse Physiological and Culture Conditions

The use of stable isotope tracers, such as Succinic anhydride-1,4-¹³C₂, in conjunction with ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful technique for quantifying the intricate network of metabolic pathways within cells. frontiersin.org This approach is particularly insightful for understanding how cells reprogram their metabolism in response to varying physiological states or changes in their culture environment. nih.gov By introducing a ¹³C-labeled substrate, researchers can trace the journey of carbon atoms through central metabolic pathways, providing a detailed map of cellular flux distribution. nih.gov

Mammalian cells, especially those used in industrial bioprocessing and cancer research, exhibit significant metabolic flexibility. vanderbilt.edu For instance, rapidly proliferating cells often rely on aerobic glycolysis, converting most glucose to lactate, while using amino acids like glutamine to fuel the Tricarboxylic Acid (TCA) cycle. vanderbilt.edunih.gov As culture conditions change, such as nutrient depletion or the accumulation of by-products, cells can shift their metabolism towards more oxidative states. vanderbilt.edu

¹³C-MFA studies have been instrumental in elucidating these shifts. By comparing flux maps generated from cells grown in different media, such as high versus low glutamine feeds, scientists can identify specific points of metabolic rewiring. nsf.gov For example, studies have revealed that under certain conditions, cells can redirect glutamine for anabolic processes through reductive carboxylation, a pathway that runs a segment of the TCA cycle in reverse. vanderbilt.edu Tracing with ¹³C₂-labeled succinate can directly probe the bidirectionality of the TCA cycle and quantify the extent of such rewiring. These analyses help identify metabolic bottlenecks, futile cycles, and inefficient processes that may limit cell growth or productivity. nsf.gov

The insights gained from these studies are crucial for both basic and applied science. In cancer research, understanding the metabolic reprogramming driven by oncogenes like Myc allows for the identification of potential therapeutic targets. nih.gov In bioprocessing, identifying the metabolic hallmarks of high-producing cell lines enables rational metabolic engineering and process optimization. nsf.gov

Table 1: Examples of Metabolic Rewiring Detected by ¹³C-MFA Under Different Conditions

Condition / Cell Type Observed Metabolic Shift Key Pathway(s) Affected Implication Reference
Exponentially Growing Cultures High glucose uptake and lactate secretion; high glutamine consumption. Aerobic Glycolysis, Glutaminolysis Supports rapid proliferation and biomass synthesis. vanderbilt.edu
Stationary Phase / Nutrient Depletion Shift from glycolysis to glucose oxidation. TCA Cycle, Oxidative Phosphorylation Increased ATP yield per glucose molecule; reduced waste by-products. vanderbilt.edu
High Myc Expression (B-cells) Global upregulation of amino acid consumption relative to glucose; 2- to 4-fold increase in TCA cycle fluxes. TCA Cycle, Amino Acid Metabolism Oncogene-driven reprogramming to support malignant transformation. nih.gov
Mannose-fed CHO Cells Reduction in lactate production compared to glucose-fed cells. Glycolysis, Mannose Metabolism Discovery of alternative nutrient utilization pathways. nsf.gov

Tracing the Intracellular Formation and Extracellular Secretion of Metabolic By-products

A significant challenge in maintaining large-scale cell cultures is the accumulation of inhibitory metabolic by-products, primarily lactate and ammonium, which can impede cell growth and reduce the productivity of biotherapeutics. vanderbilt.edu ¹³C-MFA, utilizing tracers like Succinic anhydride-1,4-¹³C₂, provides a precise method to trace the metabolic origins of these secreted by-products.

By labeling central carbon metabolites, researchers can follow the isotopic enrichment into secreted products. For example, while lactate is a well-known end-product of glycolysis, ¹³C tracing can quantify the flux of glucose-derived carbon to lactate under specific conditions. Similarly, the metabolism of amino acids, particularly glutamine, is a major source of ammonium. vanderbilt.edu Glutamine enters the TCA cycle via α-ketoglutarate, a pathway directly linked to succinate. By using a ¹³C-labeled succinate tracer, the flow of carbon within the TCA cycle can be monitored, providing indirect but valuable information on the rate of glutaminolysis and, consequently, ammonia (B1221849) production.

This detailed understanding of by-product formation pathways is essential for developing targeted strategies to mitigate their accumulation. nsf.gov These strategies might include metabolic engineering to redirect flux away from lactate-producing pathways or optimizing media composition to reduce reliance on glutamine. By quantifying the transport of metabolites across intracellular membranes, ¹³C-MFA can also identify potential engineering targets to control the secretion of these toxic compounds. nsf.gov

Optimization of Cell Culture Media Formulations and Process Parameters for Enhanced Biotherapeutic Productivity

The optimization of cell culture media is a cornerstone of improving bioprocesses for the production of therapeutic proteins. nsf.gov ¹³C-MFA serves as a key analytical tool in this endeavor, enabling a rational, data-driven approach to media design rather than empirical trial-and-error. By revealing how different media compositions affect intracellular metabolic fluxes, ¹³C-MFA guides the formulation of feeds that promote a desired metabolic phenotype, such as high productivity and minimal by-product formation. nih.govnsf.gov

For example, ¹³C-MFA has been used to compare the metabolic flux distributions in Chinese Hamster Ovary (CHO) cells—a common industrial cell line—when cultured in different media formulations. nsf.gov In one study, parallel ¹³C-MFA experiments were used to assess metabolic changes in CHO cells resulting from a media designed to lower ammonia production. The analysis confirmed that rebalancing amino acid metabolism was achieved without negatively impacting central carbon metabolism or productivity. nsf.gov

Using a tracer like Succinic anhydride-1,4-¹³C₂ allows for a focused analysis of the TCA cycle, which is a central hub of cellular energy and precursor metabolism. The efficiency of the TCA cycle is directly linked to the production of ATP and the synthesis of biomass components necessary for cell growth and protein production. By optimizing the levels of amino acids and other nutrients that feed into the TCA cycle, guided by flux analysis, it is possible to enhance the specific productivity (qP) of biotherapeutics. nsf.gov This systematic approach ensures that media alterations lead to predictable and beneficial shifts in cellular metabolism. nih.govnih.gov

Exploration in Other Biological Systems: Insights into Plant Metabolism and Beyond

Tracing Succinate Metabolism in Plant Tissues and Related Metabolic Processes (e.g., Succinylation of Starch)

The application of ¹³C isotope tracers extends beyond mammalian systems into the realm of plant biology, offering powerful tools to investigate plant metabolism in vivo. researchgate.net Techniques such as feeding a plant ¹³C-labeled sucrose (B13894) can reveal how carbon is allocated to various primary metabolites during different developmental stages. dissertation.com Using a specific tracer like Succinic anhydride-1,4-¹³C₂ allows for targeted investigation of succinate's role in plant metabolic pathways and its use in the chemical modification of plant-derived biopolymers like starch.

Succinate is an intermediate in the plant TCA cycle, which, like in mammalian cells, is central to energy production and providing carbon skeletons for biosynthesis. Isotope tracing can elucidate the dynamics of this cycle and its connections to other pathways, such as photorespiration, under various environmental conditions. researchgate.net

Furthermore, succinate is used industrially to modify starch through a process called succinylation. This chemical modification, an esterification reaction between starch hydroxyl groups and succinic anhydride (B1165640), alters the physicochemical properties of the starch. nih.gov Succinylated starch often exhibits higher viscosity, increased solubility in cold water, greater paste clarity, and reduced retrogradation (the tendency to re-crystallize after cooking and cooling). nih.gov

By using Succinic anhydride-1,4-¹³C₂, researchers can precisely label the succinyl groups attached to the starch molecule. researchgate.net This allows for detailed studies on:

The efficiency and kinetics of the succinylation reaction.

The stability of the ester bond under various processing conditions.

The fate of the succinyl groups during digestion and metabolism if the modified starch is used as a food ingredient.

This approach provides a quantitative understanding of how the modification impacts the functionality and biological interactions of the starch polymer.

Table 2: Effect of Succinylation on the Physicochemical Properties of Corn Starch

Property Native Starch Succinylated Starch Effect of Modification Reference
Water-Binding Capacity (WBC) Lower Higher Increases water retention nih.gov
Swelling Power Lower Higher Enhances thickening ability nih.gov
Solubility Lower Higher Improves dispersibility in aqueous solutions nih.gov
Breakdown Viscosity (BD) 970 mPas 1697 mPas Decreased stability under heat and shear nih.gov
Retrogradation Higher Lower (Retarded) Improves freeze-thaw stability and texture nih.gov

Advanced Considerations and Future Directions in 13c Mfa with Labeled Succinic Anhydride Derivatives

Addressing Challenges in Complex and Compartmentalized Metabolic Systems

Cellular metabolism, particularly in eukaryotes, is not a homogenous mix of reactions but is instead highly organized into distinct subcellular compartments. This compartmentalization poses a significant challenge for traditional 13C-MFA, which often assumes a single, well-mixed metabolic pool. The use of tracers like Succinic anhydride-1,4-13C2, which can readily enter central carbon metabolism, necessitates sophisticated modeling approaches to accurately map metabolic fluxes across these subcellular divides.

Development of Multi-compartment Flux Modeling Approaches

To address the challenge of subcellular organization, multi-compartment flux modeling has emerged as a critical tool in 13C-MFA. These models explicitly account for the transport of metabolites between different organelles, such as the mitochondria and cytosol, providing a more accurate representation of cellular metabolism.

Succinic anhydride-1,4-13C2, upon hydrolysis to succinate-1,4-13C2, can serve as a powerful probe for dissecting compartmentalized metabolism. Labeled succinate (B1194679) can be transported into the mitochondria and participate in the tricarboxylic acid (TCA) cycle, or it can be metabolized in the cytosol. By tracking the distribution of the 13C label in downstream metabolites within different cellular fractions, researchers can quantify the flux of succinate and related metabolites between these compartments.

Key research findings in multi-compartment modeling include:

The development of mathematical frameworks that incorporate transport kinetics and compartmental-specific enzyme activities.

The use of advanced analytical techniques, such as rapid cell fractionation and targeted mass spectrometry, to measure isotopic enrichment in different subcellular locations.

The application of these models to understand metabolic reprogramming in diseases like cancer, where the interplay between mitochondrial and cytosolic metabolism is often dysregulated.

Table 1: Illustrative Data for Multi-compartment Modeling with Succinate-1,4-13C2

MetaboliteCompartmentMass Isotopomer Distribution (M+2)
SuccinateCytosol0.85
SuccinateMitochondria0.65
Fumarate (B1241708)Cytosol0.78
FumarateMitochondria0.60
Malate (B86768)Cytosol0.75
MalateMitochondria0.58

Synergistic Integration of 13C-MFA Data with Multi-Omics Approaches

A complete understanding of cellular physiology requires the integration of information from multiple biological layers. The synergistic use of 13C-MFA with other "omics" technologies, such as transcriptomics, proteomics, and untargeted metabolomics, offers a more holistic view of metabolic regulation.

The data generated from 13C-MFA experiments using Succinic anhydride-1,4-13C2 can be overlaid with other omics datasets to build more comprehensive models of cellular function. For instance, changes in metabolic fluxes through the TCA cycle, as determined by the succinate tracer, can be correlated with the expression levels of genes and proteins encoding the enzymes of this pathway. Untargeted metabolomics can further complement this by identifying unexpected metabolic products or pathway engagements that are influenced by succinate metabolism.

This integrated approach can help to:

Identify regulatory hotspots in metabolic networks.

Uncover the mechanisms by which genetic or environmental perturbations alter metabolic phenotypes.

Validate and refine genome-scale metabolic models.

Table 2: Example of Multi-Omics Data Integration

GeneTranscript Fold ChangeProtein Fold ChangeAssociated Flux (relative to control)
SDHA1.81.5Succinate -> Fumarate: 1.6
FH1.21.1Fumarate -> Malate: 1.1
MDH22.11.9Malate -> Oxaloacetate: 2.0

Development of High-Throughput and High-Sensitivity Methodologies for Comprehensive 13C-MFA

The complexity of biological systems and the desire to analyze large numbers of samples have driven the development of high-throughput and high-sensitivity methodologies for 13C-MFA. These advancements are crucial for enabling large-scale studies, such as screening of genetic variants or drug candidates, and for analyzing metabolism in rare cell populations.

The application of tracers like Succinic anhydride-1,4-13C2 in a high-throughput context requires the miniaturization and automation of experimental workflows, from cell culture and isotope labeling to sample preparation and data analysis. Advances in analytical instrumentation, such as high-resolution mass spectrometry and liquid chromatography, have significantly improved the sensitivity of detection, allowing for the analysis of smaller sample sizes.

Key developments in this area include:

Automated liquid handling systems for parallel processing of samples.

Advanced data processing software for automated peak integration and isotopomer analysis.

The use of microfluidic devices for single-cell 13C-MFA.

Q & A

Basic: How can researchers confirm the isotopic purity and structural integrity of Succinic anhydride-1,4-13C2 using spectroscopic methods?

Answer:
Isotopic purity and structural validation require a combination of 13C NMR and mass spectrometry (MS) .

  • 13C NMR : The labeled carbons (C1 and C4) exhibit distinct splitting patterns due to 13C-13C coupling (e.g., J ~34-40 Hz) and isotopic shifts. For example, in [18O,1,4-13C2]succinic acid, pH-dependent coupling constants (e.g., J = 15.6 Hz at pH 7) resolve degeneracy in carbonyl signals, enabling precise quantification of isotopic enrichment .
  • Mass Spectrometry : The molecular ion peak (M+2) confirms dual 13C labeling, while fragmentation patterns (e.g., m/z 120.07 for [M+H]+) validate the structure. High-resolution MS (HRMS) can distinguish isotopic contributions from impurities .

Basic: What are the key safety considerations when handling Succinic anhydride-1,4-13C2 in laboratory settings?

Answer:
Safety protocols focus on mitigating acute toxicity and sensitization risks:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Corrosion 1B, H318) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust (Respiratory Sensitization 1, H335) .
  • Storage : Store in airtight containers at room temperature, classified under "Combustible Solids" (Storage Code 11) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does isotopic labeling at the 1,4-positions impact the hydrolysis kinetics of succinic anhydride compared to the unlabeled compound?

Answer:
The kinetic isotope effect (KIE) alters reaction rates due to 13C’s higher mass.

  • Thermodynamic Data : Hydrolysis of unlabeled succinic anhydride has ΔrH° = -46.86 kJ/mol (liquid phase, 303 K). 13C labeling may reduce the reaction rate slightly due to increased bond stability, requiring precise calorimetric monitoring .
  • Experimental Design : Conduct parallel hydrolysis experiments (labeled vs. unlabeled) under controlled pH and temperature. Use stopped-flow spectroscopy or NMR to track real-time conversion to succinic acid-1,4-13C2 .

Advanced: What experimental strategies minimize isotopic dilution during the synthesis of Succinic anhydride-1,4-13C2?

Answer:
Isotopic dilution arises from unlabeled reactants or solvents. Mitigation strategies include:

  • Precursor Control : Use 13C-enriched succinic acid (99 atom% 13C) and anhydrous conditions to avoid water-induced hydrolysis .
  • Dehydration Optimization : Employ catalytic dehydration (e.g., P2O5 or acetic anhydride) under vacuum to shift equilibrium toward anhydride formation. Monitor reaction progress via FTIR (C=O stretching at 1850 cm⁻¹) .
  • Statistical Design : Apply Plackett-Burman or Central Composite Designs (CCD) to optimize variables like temperature, catalyst concentration, and reaction time. For example, CCD can identify nonlinear interactions between parameters .

Advanced: How can Succinic anhydride-1,4-13C2 be used in metabolic flux analysis (MFA) to study TCA cycle dynamics?

Answer:
13C-labeled succinate integrates into the TCA cycle, enabling tracing of carbon fate:

  • Tracer Design : Introduce the compound into microbial cultures (e.g., E. coli) or cell lines. Monitor 13C incorporation into downstream metabolites (e.g., malate, fumarate) via LC-MS or 13C NMR .
  • Flux Quantification : Use isotopomer spectral analysis (ISA) to model flux distributions. For example, hyperpolarized [1,4-13C2]fumarate in MRI studies tracks real-time conversion to malate in cancer metabolism .
  • Challenges : Correct for isotopic scrambling and natural abundance 13C in data normalization .

Advanced: What methodological considerations are critical for analyzing pH-dependent 13C-18O isotope shifts in succinic acid derivatives?

Answer:
pH affects carboxylate ionization, altering isotopic shifts:

  • NMR Analysis : At neutral pH, succinic acid-1,4-13C2 exists as a dicarboxylate, causing AB splitting in 13C NMR spectra due to J coupling (~15.6 Hz). Acidic conditions (pH <3) protonate carboxyl groups, merging signals into a singlet .
  • Isotope Shifts : 18O labeling induces upfield shifts (~0.1 ppm per 18O atom) in adjacent 13C nuclei. Use 2D NMR (HSQC) to resolve overlapping peaks in multi-labeled samples .

Basic: What are the recommended storage conditions to maintain the stability of Succinic anhydride-1,4-13C2?

Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent moisture absorption and hydrolysis .
  • Container : Use amber glass vials with PTFE-lined caps to avoid photodegradation and gas exchange .
  • Stability Testing : Periodically analyze purity via HPLC (C18 column, 0.1% H3PO4 mobile phase) to detect hydrolyzed succinic acid .

Advanced: How can researchers design a CCD experiment to optimize Succinic anhydride-1,4-13C2’s incorporation into polymer matrices?

Answer:
Central Composite Design (CCD) identifies optimal reaction parameters:

  • Variables : Include temperature (X1), monomer/anhydride ratio (X2), and catalyst concentration (X3).
  • Response Metrics : Measure polymer crosslinking density (DSC) or tensile strength.
  • Matrix Example :
RunX1 (°C)X2 (mol%)X3 (wt%)Crosslinking (%)
11201.50.578
21502.01.092
  • Analysis : Use response surface methodology (RSM) to model interactions and predict optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.